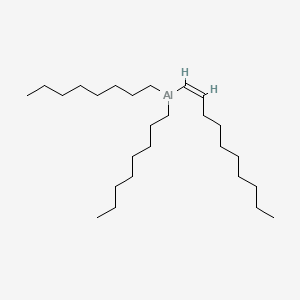
(Z)-Dec-1-enyldioctylaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Dec-1-enyldioctylaluminium is an organoaluminium compound characterized by the presence of a dec-1-enyl group and two octyl groups attached to an aluminium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dec-1-enyldioctylaluminium typically involves the reaction of dec-1-ene with dioctylaluminium hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene or hexane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Dec-1-enyldioctylaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: The dec-1-enyl and octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminium oxides, while substitution reactions can produce a variety of organoaluminium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-Dec-1-enyldioctylaluminium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate the formation of long-chain polymers makes it valuable in the plastics industry.
Biology
While its applications in biology are less common, this compound has been studied for its potential use in drug delivery systems. Its organometallic nature allows it to interact with biological molecules in unique ways, potentially enhancing the delivery of therapeutic agents.
Medicine
Research in medicine has explored the use of this compound in the development of novel pharmaceuticals. Its ability to form stable complexes with various ligands makes it a candidate for drug design and synthesis.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the synthesis of high-performance materials and coatings.
Mecanismo De Acción
The mechanism by which (Z)-Dec-1-enyldioctylaluminium exerts its effects involves the interaction of its aluminium center with various molecular targets. The aluminium atom can coordinate with electron-rich species, facilitating catalytic reactions. The dec-1-enyl and octyl groups provide steric and electronic effects that influence the compound’s reactivity and selectivity in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-Dec-1-enyldioctylaluminium include other organoaluminium compounds such as triethylaluminium, trimethylaluminium, and diisobutylaluminium hydride. These compounds share the common feature of having aluminium atoms bonded to organic groups.
Uniqueness
What sets this compound apart from its counterparts is the presence of the dec-1-enyl group, which imparts unique reactivity and selectivity. This structural feature allows it to participate in specific reactions that other organoaluminium compounds may not readily undergo.
Propiedades
Número CAS |
68900-77-6 |
|---|---|
Fórmula molecular |
C26H53Al |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
[(Z)-dec-1-enyl]-dioctylalumane |
InChI |
InChI=1S/C10H19.2C8H17.Al/c1-3-5-7-9-10-8-6-4-2;2*1-3-5-7-8-6-4-2;/h1,3H,4-10H2,2H3;2*1,3-8H2,2H3; |
Clave InChI |
UWJGEOKDDWFZCQ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C\[Al](CCCCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCC=C[Al](CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


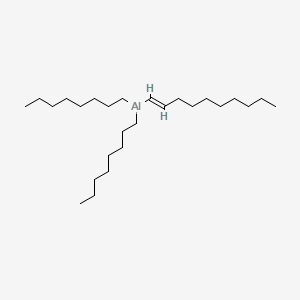
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)


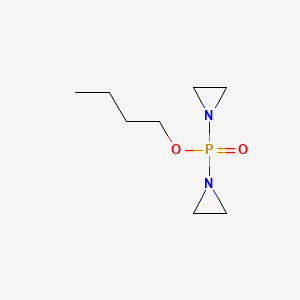
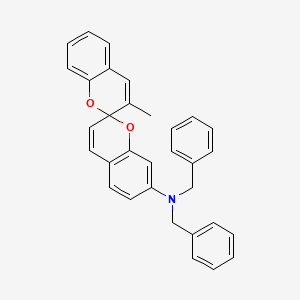
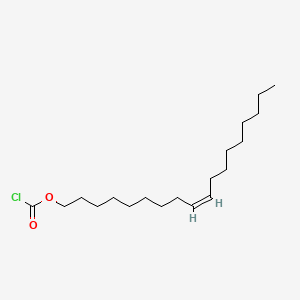

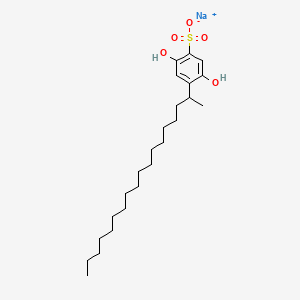

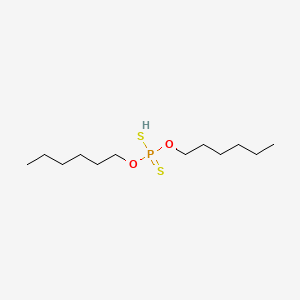
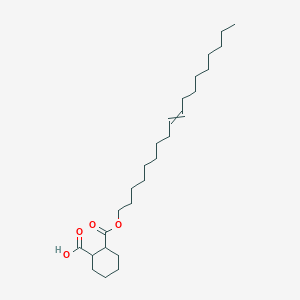
![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)

